Difluorosilane

Description

Structure

3D Structure

Properties

CAS No. |

13824-36-7 |

|---|---|

Molecular Formula |

F2H2Si |

Molecular Weight |

68.098 g/mol |

IUPAC Name |

difluorosilane |

InChI |

InChI=1S/F2H2Si/c1-3-2/h3H2 |

InChI Key |

PUUOOWSPWTVMDS-UHFFFAOYSA-N |

SMILES |

F[SiH2]F |

Canonical SMILES |

F[SiH2]F |

Other CAS No. |

13966-66-0 |

Related CAS |

39384-00-4 (Parent) |

Synonyms |

silicon difluoride silicon fluoride |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Difluorosilane Gas

For Researchers, Scientists, and Drug Development Professionals

Introduction

Difluorosilane (H₂SiF₂) is a colorless, volatile, and flammable gas that holds significant interest in various scientific and industrial sectors, including semiconductor manufacturing, chemical synthesis, and materials science. As a fluorinated silane, its unique chemical properties, driven by the interplay of silicon-hydrogen and silicon-fluorine bonds, make it a valuable precursor and reactant. This guide provides a comprehensive overview of the chemical properties of this compound, with a focus on its molecular structure, spectroscopic data, reactivity, and the experimental methodologies used for its characterization.

Molecular and Physical Properties

This compound is a tetra-atomic molecule with a central silicon atom bonded to two hydrogen and two fluorine atoms. Its physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | H₂SiF₂ | |

| Molecular Weight | 68.098 g/mol | |

| Melting Point | -122 °C | |

| Boiling Point | -77.8 °C (estimated) | |

| Appearance | Colorless gas | |

| Dipole Moment | 1.54 ± 0.02 D | [1] |

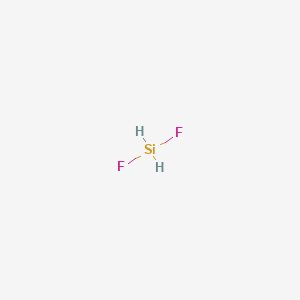

Molecular Structure

The molecular geometry of this compound has been determined with high precision using microwave spectroscopy. The key structural parameters are detailed in the following table. The molecule exhibits C₂ᵥ symmetry.

| Parameter | Value | Reference |

| Si-H Bond Length (rSiH) | 1.471 ± 0.007 Å | [1] |

| Si-F Bond Length (rSiF) | 1.5767 ± 0.001 Å | [1] |

| H-Si-H Bond Angle (∠HSiH) | 112°1′ ± 30′ | [1] |

| F-Si-F Bond Angle (∠FSiF) | 107°56′ ± 6′ | [1] |

graph molecular_structure { layout=neato; node [shape=circle, style=filled, fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial"];// Nodes Si [label="Si", pos="0,0!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H1 [label="H", pos="-1.2,-0.8!", fillcolor="#F1F3F4"]; H2 [label="H", pos="1.2,-0.8!", fillcolor="#F1F3F4"]; F1 [label="F", pos="-0.8,1.2!", fillcolor="#34A853", fontcolor="#FFFFFF"]; F2 [label="F", pos="0.8,1.2!", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Si -- H1 [label="1.471 Å"]; Si -- H2 [label="1.471 Å"]; Si -- F1 [label="1.5767 Å"]; Si -- F2 [label="1.5767 Å"]; }

Figure 1: Molecular Structure of this compound.

Spectroscopic Properties

The vibrational properties of this compound have been investigated using high-resolution Fourier-transform infrared (FTIR) spectroscopy. The molecule has nine fundamental vibrational modes.

Vibrational Frequencies

The fundamental vibrational frequencies of this compound are summarized in the table below. These frequencies are crucial for the identification and quantification of the gas in various environments.

| Mode | Symmetry | Assignment | Frequency (cm⁻¹) |

| ν₁ | A₁ | SiH₂ symmetric stretch | 2243 |

| ν₂ | A₁ | SiH₂ scissors | 989 |

| ν₃ | A₁ | SiF₂ symmetric stretch | 870 |

| ν₄ | A₁ | SiF₂ scissors | 322.85 |

| ν₅ | A₂ | SiH₂ twist | 900 |

| ν₆ | B₁ | SiH₂ asymmetric stretch | 2253 |

| ν₇ | B₁ | SiH₂ rock | 720 |

| ν₈ | B₂ | SiF₂ asymmetric stretch | 978 |

| ν₉ | B₂ | SiH₂ wag | 790 |

Chemical Reactivity

This compound is a reactive gas that participates in several important chemical transformations. Its reactivity is primarily centered around the silicon atom and the Si-H and Si-F bonds.

Thermal Decomposition

At elevated temperatures, this compound undergoes disproportionation, a reaction where identical molecules are converted into two or more dissimilar products. In this case, it forms fluorosilane (SiH₃F) and trifluorosilane (SiHF₃).

Figure 2: Thermal Decomposition of this compound.

Precursor in Chemical Vapor Deposition (CVD)

This compound is utilized as a precursor in chemical vapor deposition (CVD) processes for the synthesis of silicon-containing thin films, such as silicon nitride. In a typical CVD process, the precursor gas is introduced into a reaction chamber where it decomposes on a heated substrate, leading to the formation of a solid film.

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the fluorination of dichlorosilane (SiH₂Cl₂) with a mild fluorinating agent such as antimony trifluoride (SbF₃).

Reaction: 3SiH₂Cl₂ + 2SbF₃ → 3SiH₂F₂ + 2SbCl₃

Experimental Workflow:

-

Apparatus Setup: A vacuum-tight reaction vessel, typically made of glass or stainless steel, is equipped with a gas inlet, a pressure gauge, and a cold trap. The entire system must be thoroughly dried and purged with an inert gas (e.g., nitrogen or argon) to remove air and moisture.

-

Reagent Handling: Dichlorosilane, a corrosive and flammable gas, is carefully condensed into the reaction vessel at low temperature (e.g., using a liquid nitrogen bath). Solid antimony trifluoride is added to the vessel under an inert atmosphere.

-

Reaction: The reaction mixture is allowed to slowly warm to room temperature with constant stirring. The progress of the reaction can be monitored by the change in pressure.

-

Purification: The volatile products, including this compound and any unreacted dichlorosilane, are passed through a series of cold traps to separate them based on their boiling points. This compound is collected in a trap cooled to an appropriate temperature, while the less volatile antimony trichloride remains in the reaction vessel.

Figure 3: Experimental Workflow for the Synthesis of this compound.

Spectroscopic Characterization

5.2.1 Microwave Spectroscopy

Microwave spectroscopy is employed to determine the precise molecular structure of this compound in the gas phase.

Methodology:

-

Sample Introduction: A gaseous sample of this compound is introduced into a long, evacuated waveguide at low pressure.

-

Microwave Irradiation: The gas is irradiated with microwaves of varying frequencies.

-

Detection of Absorption: At specific frequencies corresponding to the rotational transitions of the molecule, the microwaves are absorbed. The absorption is detected by a sensitive detector at the end of the waveguide.

-

Data Analysis: The rotational spectrum (a plot of absorption versus frequency) is analyzed to determine the moments of inertia of the molecule. From these moments of inertia, the bond lengths and bond angles can be calculated with high accuracy.

5.2.2 Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to probe the vibrational modes of the this compound molecule.

Methodology:

-

Sample Preparation: A gas cell with infrared-transparent windows (e.g., KBr or CsI) is filled with this compound gas at a known pressure.

-

Infrared Analysis: A broad-spectrum infrared beam is passed through the gas cell. An interferometer modulates the infrared radiation, and the resulting interferogram is detected.

-

Fourier Transform: A Fourier transform is performed on the interferogram to obtain the infrared spectrum (a plot of absorbance or transmittance versus wavenumber).

-

Spectral Assignment: The absorption bands in the spectrum are assigned to the specific vibrational modes of the this compound molecule.

Figure 4: General Workflow for Spectroscopic Analysis of this compound.

Safety and Handling

This compound is a flammable gas and should be handled with extreme caution in a well-ventilated fume hood. It is also sensitive to moisture and air, which can lead to the formation of hazardous byproducts. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All equipment should be properly grounded to prevent static discharge.

Conclusion

This compound exhibits a rich and complex chemistry, characterized by its unique molecular structure and reactivity. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and scientists working with this important silicon compound. A thorough understanding of its chemical properties is essential for its safe and effective use in various applications, from fundamental research to advanced materials development.

References

A Technical Guide to the Synthesis of High-Purity Difluorosilane

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthesis routes for producing high-purity difluorosilane (H₂SiF₂). The information presented is intended for researchers, scientists, and professionals in drug development and other advanced technology fields where high-purity silicon compounds are utilized. This guide details key experimental protocols, presents quantitative data for comparison, and visualizes the reaction pathways and workflows.

Introduction to this compound

This compound (H₂SiF₂) is a colorless gas with significant applications in the semiconductor industry for the deposition of silicon-containing thin films, such as silicon nitride and silicon carbide.[1] Its unique properties also make it a compound of interest in various other chemical syntheses. The demand for high-purity H₂SiF₂ is driven by the stringent requirements of these applications, where impurities can significantly impact the performance and reliability of the final products.

This guide explores three primary methods for the synthesis of high-purity this compound:

-

Fluorination of Dichlorosilane: A halogen exchange reaction using a fluorinating agent.

-

Reaction of Silicon Tetrafluoride with Hydrogen: Often facilitated by plasma-enhanced chemical vapor deposition (PECVD).

-

Halogen Exchange with Potassium Hydrogen Fluoride: A common method for introducing fluorine into silicon compounds.

Each of these routes presents distinct advantages and challenges in terms of reaction conditions, yield, purity of the final product, and scalability.

Synthesis Routes and Experimental Protocols

This section provides a detailed examination of the principal synthesis routes for high-purity this compound, including experimental methodologies and quantitative data.

Fluorination of Dichlorosilane

The fluorination of dichlorosilane (H₂SiCl₂) is a widely employed method for producing this compound. This halogen exchange reaction typically involves the use of a fluorinating agent, such as antimony trifluoride (SbF₃) or zinc fluoride (ZnF₂).

Reaction Pathway:

Figure 1: Fluorination of Dichlorosilane.

Experimental Protocol (Antimony Trifluoride Method):

A detailed experimental protocol for the synthesis of this compound using antimony trifluoride is as follows:

-

Apparatus Setup: A thoroughly dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a condenser. The entire system is purged with an inert gas, such as nitrogen or argon, to maintain anhydrous conditions.

-

Reagent Charging: The reaction flask is charged with a stoichiometric amount of antimony trifluoride (SbF₃).

-

Addition of Dichlorosilane: Dichlorosilane (H₂SiCl₂) is added dropwise from the dropping funnel to the stirred SbF₃ at a controlled temperature.

-

Reaction: The reaction is typically exothermic and may require cooling to maintain the desired temperature. The reaction proceeds as follows: 3SiH₂Cl₂ + 2SbF₃ → 3SiH₂F₂ + 2SbCl₃

-

Product Collection: The gaseous this compound product is passed through the condenser and collected in a cold trap cooled with a suitable cryogen (e.g., liquid nitrogen).

-

Purification: The collected this compound is purified by fractional distillation to remove any unreacted starting materials or byproducts.

Quantitative Data:

| Parameter | Value/Range | Reference |

| Fluorinating Agent | Antimony Trifluoride (SbF₃) | [2] |

| Starting Material | Dichlorosilane (H₂SiCl₂) | [2] |

| Reaction Temperature | Varies (typically controlled) | General Knowledge |

| Yield | Not specified in snippets | N/A |

| Purity | High purity achievable with purification | General Knowledge |

Reaction of Silicon Tetrafluoride with Hydrogen

The reaction of silicon tetrafluoride (SiF₄) with hydrogen (H₂) is another significant route for the synthesis of fluorosilanes, including this compound. This process is often carried out in a plasma environment, which provides the necessary energy to activate the stable SiF₄ and H₂ molecules.

Reaction Pathway:

Figure 2: Synthesis from SiF₄ and H₂.

Experimental Protocol (Plasma-Enhanced Chemical Vapor Deposition - PECVD):

-

System Setup: A PECVD reactor is used, consisting of a vacuum chamber with parallel plate electrodes, a gas delivery system, a vacuum pump, and a radio-frequency (RF) or microwave power source.

-

Reactant Introduction: Gaseous silicon tetrafluoride (SiF₄) and hydrogen (H₂) are introduced into the reactor chamber at controlled flow rates.

-

Plasma Generation: A plasma is ignited between the electrodes by applying RF or microwave power. The plasma dissociates the reactant gases into reactive species.

-

Reaction: In the plasma, a series of reactions occur, leading to the formation of various fluorosilanes (SiHₓF₄₋ₓ), including this compound. The overall reaction can be represented as: SiF₄ + xH₂ → SiHₓF₄₋ₓ + xHF

-

Product Analysis and Separation: The product gas mixture is analyzed in situ using techniques like mass spectrometry or optical emission spectroscopy.[3] The desired this compound is then separated from the mixture, typically through cryogenic fractional distillation.

Quantitative Data:

| Parameter | Value/Range | Reference |

| Reactants | SiF₄, H₂ | [4] |

| Reactor Type | Microwave Plasma Reactor | [4] |

| Microwave Power | 400 - 1100 W | [4] |

| Gas Flow Rates | H₂: 2.5 sccm, SiF₄: 2 sccm (for max HF production) | [4] |

| Pressure | Low pressure (e.g., 0.2 Torr) | [5] |

| Product Distribution | Mixture of SiHF₃, SiH₂F₂, SiH₃F, SiH₄ | [6] |

| Energy Cost (for SiHF₃) | 29 - 57 kWh/kg | [6] |

Halogen Exchange with Potassium Hydrogen Fluoride

The use of potassium hydrogen fluoride (KHF₂) as a fluorinating agent for chlorosilanes provides an alternative to metal fluorides like SbF₃. This method is often favored due to the lower cost and toxicity of the fluorinating agent.

Reaction Pathway:

Figure 3: Halogen Exchange with KHF₂.

Experimental Protocol:

-

Apparatus Setup: A reaction vessel equipped with a stirrer and a means for heating and cooling is used. The system should be dry and inert.

-

Reagent Preparation: Finely divided, anhydrous potassium hydrogen fluoride is prepared.

-

Reaction: The chlorosilane is brought into contact with the KHF₂. The reaction can be carried out in the gas phase or in a suitable solvent. The reaction temperature is a critical parameter and is optimized for the specific chlorosilane used.

-

Product Separation: The resulting this compound gas is separated from the solid byproducts (KCl and unreacted KHF₂) and any generated HF.

-

Purification: The product is purified using fractional distillation to achieve high purity.

Quantitative Data:

| Parameter | Value/Range | Reference |

| Fluorinating Agent | Potassium Hydrogen Fluoride (KHF₂) | [7] |

| Starting Material | Haloaromatic compounds (as a proxy for chlorosilanes) | [7] |

| Reaction Temperature | 170 - 240 °C (for haloaromatics) | [7] |

| Yield | High yields (84-100% for sulfonyl fluorides) | [8] |

| Purity | High purity (99% min for some fluorinated aromatics) | [7] |

Purification of this compound

Achieving high purity is critical for the applications of this compound. The primary method for purifying crude this compound is fractional distillation .

Experimental Workflow for Purification:

Figure 4: Purification by Fractional Distillation.

Protocol for Fractional Distillation:

-

Condensation: The crude this compound gas from the synthesis reaction is first condensed into a liquid by passing it through a cold trap cooled with a suitable cryogen.

-

Distillation Setup: A low-temperature fractional distillation apparatus is assembled. This typically includes a distillation flask, a fractionating column (e.g., Vigreux or packed column), a condenser, and a collection flask, all designed for handling low-boiling point liquids.

-

Distillation Process: The liquefied crude this compound is gently heated. The vapor passes through the fractionating column, where a series of condensation and re-vaporization cycles occur, leading to the separation of components based on their boiling points.

-

Fraction Collection: Fractions are collected at different temperature ranges. Impurities with lower boiling points than this compound will distill first, followed by the pure this compound fraction. Impurities with higher boiling points will remain in the distillation flask.

-

Purity Analysis: The purity of the collected fractions is analyzed to ensure it meets the required specifications.

Analytical Methods for Purity Assessment

Ensuring the high purity of this compound requires robust analytical techniques capable of detecting and quantifying trace impurities.

Primary Analytical Techniques:

-

Gas Chromatography (GC): GC is a powerful technique for separating and analyzing volatile compounds. For fluorosilanes, specialized columns and detectors are used. Due to the corrosive nature of these compounds, materials like Hastelloy®C or Monel 400 may be used for the GC system components.[1] A flame ionization detector (FID) or a thermal conductivity detector (TCD) can be employed for detection.

-

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to identify functional groups and can detect impurities in this compound by their characteristic absorption bands.

Analytical Workflow:

Figure 5: Analytical Workflow for Purity Assessment.

Conclusion

The synthesis of high-purity this compound is a critical process for various advanced industries. The choice of synthesis route depends on factors such as the availability and cost of starting materials, desired purity levels, and scalability. The fluorination of dichlorosilane and the reaction of silicon tetrafluoride with hydrogen in a plasma environment are two of the most prominent methods. Regardless of the synthesis route, rigorous purification, primarily through fractional distillation, and accurate analytical assessment are essential to meet the stringent purity requirements of modern applications. This guide provides a foundational understanding of these processes to aid researchers and professionals in the production and utilization of high-purity this compound.

References

- 1. applications.wasson-ece.com [applications.wasson-ece.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. preprints.org [preprints.org]

- 5. How To [chem.rochester.edu]

- 6. EP0944564B9 - Halogen exchange reactions and uses thereof - Google Patents [patents.google.com]

- 7. Purification [chem.rochester.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Molecular Structure and Bonding of Difluorosilane (SiH₂F₂)

Executive Summary

Difluorosilane (SiH₂F₂) is a tetra-atomic molecule of significant interest in fields such as semiconductor manufacturing and chemical vapor deposition.[1] A thorough understanding of its molecular structure, bonding characteristics, and spectroscopic parameters is fundamental for controlling its reactivity and application. This document provides a comprehensive technical overview of SiH₂F₂, summarizing experimentally determined structural data, detailing the spectroscopic methodologies used for its characterization, and illustrating key structural and procedural concepts through visualization. All quantitative data is derived from high-resolution microwave and infrared spectroscopic studies.

Molecular Geometry and Structure

This compound is a prolate asymmetric top molecule belonging to the C₂ᵥ point group.[1] Its geometry has been precisely determined using microwave spectroscopy. The key structural parameters are defined by the lengths of the silicon-hydrogen (Si-H) and silicon-fluorine (Si-F) bonds, as well as the angles between these bonds.

An independent structural determination was also performed on the deuterated species, SiD₂F₂, yielding consistent results. For SiH₂F₂, the structural parameters were calculated from the rotational constants of the primary isotopic species (²⁸SiH₂F₂) with data from the ²⁹SiH₂F₂ species used to precisely locate the silicon atom.[2]

Data Presentation: Geometric Parameters

The experimentally determined structural parameters for SiH₂F₂ and its deuterated isotopologue are summarized below.

| Parameter | SiH₂F₂ Value | SiD₂F₂ Value | Method | Reference |

| Bond Lengths | ||||

| r(Si-H) / r(Si-D) | 1.471 ± 0.007 Å | 1.469 ± 0.010 Å | Microwave Spectroscopy | [2] |

| r(Si-F) | 1.5767 ± 0.001 Å | 1.5764 ± 0.001 Å | Microwave Spectroscopy | [2] |

| Bond Angles | ||||

| ∠(HSiH) / ∠(DSiD) | 112°1' ± 30' | 113°11' ± 45' | Microwave Spectroscopy | [2] |

| ∠(FSiF) | 107°56' ± 6' | 107°57' ± 10' | Microwave Spectroscopy | [2] |

Mandatory Visualization: Molecular Structure

Caption: Ball-and-stick model of the SiH₂F₂ molecule.

Chemical Bonding and Dipole Moment

The bonding in SiH₂F₂ is characterized by polar covalent bonds due to differences in electronegativity between the constituent atoms (Si: 1.90, F: 3.98, H: 2.20 on the Pauling scale). The Si-F bonds are significantly more polar than the Si-H bonds.[3][4]

The molecule's C₂ᵥ symmetry results in an uneven distribution of charge, where the bond dipoles do not cancel each other out.[3] This leads to a net molecular dipole moment, rendering SiH₂F₂ a polar molecule.[3][4] The dipole moment has been experimentally determined via measurements of the Stark effect in its microwave spectrum.[2]

Data Presentation: Electronic Properties

| Property | Value | Method | Reference |

| Dipole Moment (µ) | 1.54 ± 0.02 D | Microwave Stark Effect Spectroscopy | [2] |

Spectroscopic Data

High-resolution spectroscopy is the primary tool for elucidating the precise structural and dynamic properties of SiH₂F₂. Rotational constants are derived from microwave spectra, while vibrational frequencies are determined from infrared spectra.

Data Presentation: Spectroscopic Constants

| Constant Type | Constant | Value (MHz) | Reference |

| Rotational Constants | A | 27330.1 | [2] |

| B | 9193.3 | [2] | |

| C | 7500.5 | [2] | |

| Vibrational Frequencies | ν₄ (SiF₂ scissors) | 9.68 x 10⁶ MHz (322.85 cm⁻¹) | [1] |

Note: A comprehensive list of all nine fundamental vibrational modes can be found in specialized literature. The ν₄ mode is presented here as an example from the cited high-resolution study.

Experimental Protocols

The acquisition of high-precision structural and spectroscopic data relies on specialized experimental techniques. The primary methods employed for SiH₂F₂ are microwave and Fourier-transform infrared (FTIR) spectroscopy.

Microwave Spectroscopy Protocol

Microwave spectroscopy was employed to determine the rotational constants, from which the molecular structure and bond parameters were derived.[2] This technique is applicable only to gas-phase molecules possessing a permanent dipole moment.[5]

Methodology:

-

Sample Preparation: A gaseous sample of SiH₂F₂ was introduced into a waveguide absorption cell at low pressure to minimize intermolecular interactions and pressure broadening of spectral lines.

-

Microwave Radiation: The sample was irradiated with tunable microwave radiation in the frequency range of 12,000 to 38,000 Mc (MHz).[2]

-

Absorption Detection: As the frequency was swept, a detector measured the absorption of radiation corresponding to transitions between quantized rotational energy levels of the molecule.

-

Stark Modulation: To measure the dipole moment, a static electric field (Stark field) was applied across the sample. This field splits the rotational energy levels (the Stark effect), and the magnitude of this splitting is directly related to the molecule's dipole moment.[2]

-

Data Analysis: The frequencies of the observed absorption lines in the zero-field spectrum were fitted to a rigid rotor Hamiltonian model to extract the rotational constants (A, B, C). These constants are inversely proportional to the molecule's moments of inertia, which are functions of the molecular geometry. By analyzing the rotational constants for multiple isotopes (e.g., ²⁸Si and ²⁹Si), a complete and unambiguous structure can be determined.[2]

Fourier Transform Infrared (FTIR) Spectroscopy Protocol

High-resolution FTIR spectroscopy was used to investigate the rovibrational energy levels, specifically targeting the fundamental vibrational modes of the molecule.[1]

Methodology:

-

Sample Preparation: Gaseous SiH₂F₂ was introduced into a multipath cell with CsI windows, allowing for a long effective path length (6.4 m) to observe weaker transitions. The gas pressure was maintained at 100 Pa.[1]

-

Instrumentation: A Bruker IFS 120HR spectrometer was used. This instrument utilizes a Michelson interferometer to generate an interferogram, which contains information across a broad spectral range. A 3.5 μm Mylar beam splitter was employed.[1]

-

Detection: A sensitive silicon (Si) bolometer, cooled to low temperatures, was used as the detector. Spectra were recorded in the 250 to 370 cm⁻¹ range with a resolution of 4.4 x 10⁻³ cm⁻¹.[1]

-

Data Processing: The detected interferogram was subjected to a Fourier transform by a computer. This mathematical operation converts the interferogram (intensity vs. optical path difference) into a spectrum (intensity vs. frequency/wavenumber).

-

Calibration and Analysis: The resulting spectrum was calibrated using known spectral lines of water vapor.[1] The observed absorption bands correspond to transitions from the ground vibrational state to excited vibrational states. The fine structure within these bands is due to simultaneous rotational transitions, and its analysis can provide refined spectroscopic constants for both the ground and excited vibrational states.[1]

Mandatory Visualization: Experimental Workflow

Caption: Workflow for determining molecular structure from spectroscopic data.

Conclusion

The molecular architecture of this compound (SiH₂F₂) has been rigorously established through complementary spectroscopic techniques. It is a polar molecule with a C₂ᵥ symmetric structure, characterized by Si-F and Si-H bond lengths of approximately 1.577 Å and 1.471 Å, respectively, and an F-Si-F bond angle of about 108°.[2] The detailed protocols and data presented in this guide underscore the power of high-resolution spectroscopy in providing the fundamental physical parameters necessary for advanced research and application in materials science and chemical engineering.

References

Thermodynamic Properties of Difluorosilane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic data for Difluorosilane (SiH₂F₂). The information is compiled from critically evaluated sources and computational chemistry databases, offering a valuable resource for researchers in various fields, including materials science and drug development.

Core Thermodynamic Data

The fundamental thermodynamic properties of gas-phase this compound at standard conditions (298.15 K and 1 bar) are summarized below. This data is primarily sourced from the NIST-JANAF Thermochemical Tables and the Computational Chemistry Comparison and Benchmark DataBase.[1][2]

| Property | Value | Units | Source |

| Standard Molar Enthalpy of Formation (ΔfH°) | -790.78 | kJ/mol | NIST WebBook[2] |

| Standard Molar Entropy (S°) | 262.12 | J/mol·K | NIST WebBook[2] |

| Molar Heat Capacity (Cp) | 54.21 | J/mol·K | CCCBDB |

Temperature-Dependent Heat Capacity

The heat capacity of this compound varies with temperature. This relationship can be accurately described using the Shomate Equation, with parameters provided by the NIST WebBook.[2][3] The equation is as follows:

Cp° = A + Bt + Ct² + D*t³ + E/t²

where:

-

Cp° = heat capacity (J/mol*K)

-

t = temperature (K) / 1000

The coefficients for two temperature ranges are provided in the table below.

| Temperature Range (K) | A | B | C | D | E |

| 298 - 1200 | 24.71861 | 143.8183 | -103.6448 | 28.20208 | -0.435500 |

| 1200 - 6000 | 102.6272 | 2.898095 | -0.564317 | 0.037951 | -12.94287 |

Gibbs Free Energy of Formation

The standard Gibbs free energy of formation (ΔfG°) can be calculated from the standard enthalpy of formation (ΔfH°) and the standard entropy (S°) of the substance and its constituent elements in their standard states using the following equation:

ΔfG° = ΔfH° - TΔS°

To calculate the standard entropy change of formation (ΔS°), the standard entropies of the constituent elements in their standard states are required:

-

Si (crystal): 18.8 J/mol·K

-

H₂ (gas): 130.7 J/mol·K

-

F₂ (gas): 202.8 J/mol·K

Experimental and Computational Protocols

The thermodynamic data presented in this guide are the result of a combination of experimental measurements and high-level computational chemistry calculations. The values reported in the NIST-JANAF Thermochemical Tables are critically evaluated data from various primary sources.[4][5]

Experimental Determination

Enthalpy of Formation: The standard enthalpy of formation of this compound is typically determined through reaction calorimetry.[6] This involves measuring the heat evolved or absorbed in a chemical reaction involving the compound. For silicon-containing compounds, this can be a complex process, often involving combustion calorimetry in the presence of fluorine or other auxiliary substances to ensure complete reaction. The heat of reaction is measured using a calorimeter, and the enthalpy of formation is then derived using Hess's Law, incorporating the known enthalpies of formation of the other reactants and products.

Entropy and Heat Capacity: The standard entropy and heat capacity of gaseous this compound are determined from statistical mechanics calculations based on molecular properties obtained from spectroscopic measurements, such as infrared and microwave spectroscopy.[7] These spectroscopic techniques provide information about the vibrational frequencies and rotational constants of the molecule. This data is then used in statistical mechanics formulas to calculate the translational, rotational, and vibrational contributions to the entropy and heat capacity.[7][8] Low-temperature calorimetric measurements can also be used to determine the heat capacity over a range of temperatures, and from this, the entropy can be calculated by integrating the heat capacity divided by the temperature from 0 K to the desired temperature.

Computational Determination

Modern, high-accuracy thermodynamic data for molecules like this compound are often obtained from sophisticated computational chemistry methods. These methods aim to solve the electronic Schrödinger equation to a high level of accuracy, providing thermochemical properties that are often competitive with experimental results.[9][10]

Prominent methods for such calculations include:

-

Gaussian-n (G-n) Theories (e.g., G3, G4): These are composite methods that involve a series of calculations at different levels of theory and with different basis sets.[11][12] The results of these individual calculations are then combined in a well-defined way to extrapolate to a high-accuracy energy. These methods are designed to provide "chemical accuracy," which is typically defined as being within 1-2 kcal/mol of the experimental value for enthalpies of formation.

-

Complete Basis Set (CBS) Methods (e.g., CBS-QB3): Similar to the G-n theories, CBS methods are multi-step procedures that aim to extrapolate the results of calculations to the complete basis set limit.[9] This addresses one of the major sources of error in ab initio calculations.

The general workflow for these computational methods involves:

-

Geometry Optimization: The molecular geometry of this compound is optimized to find its lowest energy structure.

-

Vibrational Frequency Calculation: The vibrational frequencies are calculated at the optimized geometry. These are used to determine the zero-point vibrational energy (ZPVE) and to calculate the vibrational contributions to the entropy and heat capacity.

-

Single-Point Energy Calculations: A series of high-level single-point energy calculations are performed with large basis sets.

-

Extrapolation and Correction: The energies from the various calculations are combined and extrapolated to a final, high-accuracy energy, which is then used to calculate the enthalpy of formation.

Data Acquisition and Analysis Workflow

The following diagram illustrates the logical workflow for obtaining and analyzing the thermodynamic data for this compound.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. catalog.data.gov [catalog.data.gov]

- 5. NIST-JANAF Thermochemical Tables [janaf.nist.gov]

- 6. Critical evaluation of the enthalpies of formation for fluorinated compounds using experimental data and high-level ab initio calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. gymarkiv.sdu.dk [gymarkiv.sdu.dk]

- 8. Calculation of absolute molecular entropies and heat capacities made simple - PMC [pmc.ncbi.nlm.nih.gov]

- 9. eng.buffalo.edu [eng.buffalo.edu]

- 10. researchgate.net [researchgate.net]

- 11. lab409chem.ccu.edu.tw [lab409chem.ccu.edu.tw]

- 12. Gaussian-4 theory - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Difluorosilane (CAS Number 13824-36-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Difluorosilane (SiH₂F₂), a colorless gas, is a silicon compound of significant interest in various advanced material applications.[1][2] With the CAS registry number 13824-36-7, this compound is a key precursor in the synthesis of silicon-containing materials, particularly in the semiconductor industry for chemical vapor deposition (CVD) processes.[1] Its applications extend to the production of specialty glass and ceramics, and it has been utilized in dental varnishes to help prevent tooth cavities.[2] This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its key chemical reactions and mechanisms.

Properties of this compound

This compound is a gaseous compound under standard conditions.[2] Its fundamental properties are summarized in the tables below, providing a quantitative overview for easy reference and comparison.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | F₂H₂Si | [1][2] |

| Molecular Weight | 68.098 g/mol | [2] |

| Appearance | Colorless gas | [1][2] |

| Melting Point | -122 °C | [1][2] |

| Boiling Point | -77.8 °C | [1][2] |

| Density (gas, estimate) | 0.805 g/cm³ | [1] |

| Silicon–Fluorine Bond Length | 1.358 Å | [2] |

Thermochemical Properties

| Property | Value | Reference |

| Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | -790.78 kJ/mol | [2] |

| Standard Molar Entropy (S⦵₂₉₈) | 262.12 J/mol·K | [2] |

| Enthalpy of Vaporization | 16.3 kJ/mol | [1] |

| Entropy of Vaporization | 84 J/(mol·K) | [1] |

Safety Information

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are crucial for its safe and effective use in research and development.

Synthesis of this compound

A common method for the synthesis of this compound is the fluorination of dichlorosilane using a fluorinating agent such as antimony trifluoride.[2] The following is a generalized experimental protocol adapted from the synthesis of analogous organofluorosilanes.

Reaction: 3 SiH₂Cl₂ + 2 SbF₃ → 3 SiH₂F₂ + 2 SbCl₃

Materials:

-

Dichlorosilane (SiH₂Cl₂)

-

Antimony trifluoride (SbF₃)

-

Inert gas (e.g., Nitrogen or Argon)

Equipment:

-

Three-necked round-bottom flask

-

Gas inlet adapter

-

Condenser

-

Cold trap (e.g., cooled with dry ice/acetone or liquid nitrogen)

-

Magnetic stirrer and stir bar

-

Gas-tight syringes or mass flow controllers

Procedure:

-

Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a condenser. The outlet of the condenser should be connected to a cold trap to collect the gaseous product. The entire system must be thoroughly dried and purged with an inert gas to eliminate atmospheric moisture.

-

Reagent Charging: Charge the reaction flask with antimony trifluoride powder under an inert atmosphere.

-

Reaction: Cool the flask and introduce dichlorosilane as a gas or a cooled liquid. The reaction is typically initiated by slowly warming the reaction mixture to room temperature with vigorous stirring. The gaseous this compound product will evolve and pass through the condenser.

-

Product Collection: Collect the this compound gas by condensation in the cold trap.

-

Purification: The collected this compound may be further purified by fractional condensation to remove any unreacted starting materials or byproducts.

Caption: Synthesis workflow for this compound.

Analytical Protocol for this compound in a Matrix

An analytical method for determining the fluoride content of this compound in a product matrix, such as a dental varnish, has been described. This method involves a hydrolysis step to convert the covalently bound fluorine into fluoride ions, which can then be quantified.

Materials:

-

This compound-containing sample

-

Chloroform

-

Potassium hydroxide (KOH) solution (1 mol/L)

-

Total Ionic Strength Adjustment Buffer (TISAB)

-

Fluoride ion standards

Equipment:

-

Vials

-

Magnetic stirrer and stir bars

-

Fluoride ion-selective electrode (ISE)

-

pH/ion meter

Procedure:

-

Sample Preparation: Dispense a known weight of the this compound-containing sample into a vial.

-

Dissolution: Dissolve the sample in chloroform.

-

Hydrolysis: Add a measured volume of 1 mol/L potassium hydroxide solution. Stir the mixture overnight to ensure complete hydrolysis of the this compound. This step is crucial for liberating the fluoride ions.

-

Equilibration: Add TISAB to the solution to adjust the ionic strength and pH, and to decomplex any fluoride ions.

-

Analysis: Measure the fluoride ion concentration using a calibrated fluoride ion-selective electrode.

Caption: Analytical workflow for this compound.

Chemical Reactions and Mechanisms

This compound undergoes several characteristic chemical reactions, which are fundamental to its applications.

Disproportionation

At elevated temperatures, this compound can undergo disproportionation, where hydrogen and fluorine atoms are exchanged between molecules to form fluorosilane and trifluorosilane.[2]

Reaction: 2 SiH₂F₂ ⇌ SiH₃F + SiHF₃

References

Thermal Decomposition Mechanism of Difluorosilane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Difluorosilane (SiH2F2) is a silicon-containing gas that plays a role in various chemical processes, including the deposition of silicon-based thin films. Understanding its thermal stability and decomposition mechanism is crucial for controlling these processes and for ensuring safety in its handling and application. This technical guide provides an in-depth overview of the core principles governing the thermal decomposition of this compound, drawing from available experimental and theoretical studies. The content is structured to be accessible to researchers, scientists, and professionals in drug development who may encounter silicon-based compounds and their thermal degradation pathways.

Core Decomposition Pathways

The thermal decomposition of this compound is primarily a unimolecular process that proceeds through a dominant reaction channel, with potential for secondary reactions at elevated temperatures.

Primary Decomposition: Three-Center Hydrogen Elimination

Experimental evidence strongly suggests that the principal pathway for the thermal decomposition of this compound is a three-center elimination of molecular hydrogen (H2).[1] This reaction leads to the formation of difluorosilylene (SiF2), a reactive intermediate.

Reaction:

SiH2F2 → SiF2 + H2

This unimolecular decomposition is understood to occur through a transition state where two hydrogen atoms interact with the silicon center, facilitating the concerted breaking of two Si-H bonds and the formation of a H-H bond.

Secondary Reactions: Disproportionation

At elevated temperatures, this compound can also undergo disproportionation reactions. These bimolecular reactions involve the exchange of hydrogen and fluorine atoms between two SiH2F2 molecules, leading to the formation of fluorosilane (SiH3F) and trifluorosilane (SiHF3).

Reaction:

2 SiH2F2 ⇌ SiH3F + SiHF3

The pyrolysis rates of this compound have been observed to be synergistically enhanced when mixed with other silanes, suggesting a complex reaction network involving various silyl radicals and intermediates.[2]

Data Presentation

Obtaining precise quantitative data for the thermal decomposition of this compound from publicly available literature is challenging. The key experimental work by Kato et al. establishes the primary decomposition pathway but the full paper containing detailed kinetic parameters is not readily accessible.[1] Theoretical studies providing a complete set of calculated kinetic data for SiH2F2 are also not prevalent in the reviewed literature.

Therefore, the following table outlines the expected quantitative data from a comprehensive study on this topic. For drug development professionals, understanding the parameters that govern reaction rates (activation energy and pre-exponential factor) is crucial for predicting the stability of related compounds.

| Parameter | Description | Value (SiH2F2 Decomposition) |

| Temperature Range | The temperature range over which the decomposition is studied. | 1190 - 2150 K[1] |

| Pressure Range | The pressure range over which the decomposition is studied. | 0.2 - 1.6 atm[1] |

| Activation Energy (Ea) | The minimum energy required to initiate the decomposition reaction. | Data not available in reviewed literature. |

| Pre-exponential Factor (A) | A constant related to the frequency of collisions in the correct orientation. | Data not available in reviewed literature. |

| Rate Constant (k) | The proportionality constant in the rate equation (k = A * exp(-Ea/RT)). | Data not available in reviewed literature. |

| Product Distribution | The relative amounts of each product formed. | The primary products are SiF2 and H2.[1] Quantitative distribution data is not available in the reviewed literature. |

Experimental Protocols

The study of high-temperature gas-phase reactions, such as the thermal decomposition of this compound, often employs the shock tube technique. This method allows for the rapid and uniform heating of a gas sample, enabling the study of reaction kinetics at well-defined temperatures and pressures.

General Shock Tube Experimental Protocol

A typical experimental setup for studying the thermal decomposition of a precursor like this compound using a shock tube is as follows:

-

Mixture Preparation: A dilute mixture of the precursor gas (e.g., 0.1-1% SiH2F2) in an inert bath gas, typically argon, is prepared in a stainless steel mixing tank. The low concentration of the reactant minimizes self-reaction and ensures that the temperature of the mixture is primarily determined by the properties of the inert gas.

-

Shock Tube Operation:

-

The shock tube, a long cylindrical tube divided by a diaphragm into a high-pressure "driver" section and a low-pressure "driven" section, is evacuated to a high vacuum.

-

The prepared gas mixture is introduced into the driven section to a specific initial pressure.

-

A high-pressure driver gas (e.g., helium or hydrogen) is introduced into the driver section until the pressure difference ruptures the diaphragm.

-

-

Shock Wave Generation and Heating: The rupture of the diaphragm generates a shock wave that propagates through the driven section, rapidly compressing and heating the gas mixture to a high temperature (e.g., 1190-2150 K) and pressure (e.g., 0.2-1.6 atm).[1] The conditions behind the reflected shock wave, which is created when the initial shock wave reflects off the end wall of the tube, provide a nearly constant temperature and pressure environment for a short duration (typically a few milliseconds).

-

In-situ Monitoring and Product Analysis:

-

The progress of the decomposition reaction is monitored in real-time using various diagnostic techniques. For species that have strong infrared absorption features, such as SiH2F2, time-resolved infrared emission or absorption spectroscopy can be used to track the concentration of the reactant or a product.

-

Alternatively, a time-of-flight mass spectrometer coupled to the shock tube can be used to sample the gas mixture at specific time intervals to identify and quantify the reaction products.

-

-

Data Analysis: The collected data (e.g., concentration profiles as a function of time) are then used to determine the rate constants for the decomposition reaction at different temperatures. An Arrhenius plot of the rate constants is then used to extract the activation energy and the pre-exponential factor for the reaction.

Mandatory Visualization

Signaling Pathways and Logical Relationships

The following diagrams illustrate the primary thermal decomposition pathway of this compound and a generalized workflow for its experimental investigation using a shock tube.

References

An In-depth Technical Guide to the Electronic and Vibrational Spectra of Difluorosilane (H₂SiF₂)

Abstract: This technical guide provides a comprehensive overview of the electronic and vibrational spectra of difluorosilane (H₂SiF₂). It is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of the spectroscopic properties of this molecule. This document covers the theoretical framework of its vibrational and electronic transitions, presents quantitative data in structured tables, details the experimental protocols for spectroscopic analysis, and includes visualizations of key concepts and workflows.

Vibrational Spectroscopy of this compound

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides profound insight into the molecular structure, bonding, and dynamics of this compound.

Theoretical Framework

This compound is a non-linear, five-atom molecule belonging to the C₂ᵥ point group. For a non-linear molecule, the number of fundamental vibrational modes is determined by the formula 3N-6, where N is the number of atoms. For H₂SiF₂ (N=5), this results in 9 fundamental vibrational modes.

These nine normal modes of vibration are distributed among the four symmetry species of the C₂ᵥ point group as follows: 4A₁, 1A₂, 2B₁, and 2B₂. The activity of these modes in IR and Raman spectroscopy is governed by selection rules based on molecular symmetry.

-

Infrared (IR) Active Modes: A vibrational mode is IR active if it produces a change in the molecule's dipole moment. For the C₂ᵥ point group, modes with A₁, B₁, and B₂ symmetry are IR active.

-

Raman Active Modes: A mode is Raman active if it causes a change in the molecule's polarizability. For the C₂ᵥ point group, all four symmetry species (A₁, A₂, B₁, and B₂) are Raman active.

Therefore, all nine fundamental vibrations of H₂SiF₂ are Raman active, while eight of the nine (the A₁, B₁, and B₂ modes) are also IR active. The single A₂ mode (SiH₂ twist) is expected to be observable only in the Raman spectrum.

Data Presentation: Fundamental Vibrational Frequencies

The fundamental vibrational frequencies of this compound have been determined through gas-phase infrared and Raman spectroscopy. The assignments are summarized in the table below.

| Vibration Number | Symmetry Species | Approximate Mode Description | Frequency (cm⁻¹) | Spectroscopic Activity |

| ν₁ | A₁ | SiH₂ symmetric stretch | 2243 | IR, Raman (polarized) |

| ν₂ | A₁ | SiF₂ symmetric stretch | 871 | IR, Raman (polarized) |

| ν₃ | A₁ | SiH₂ scissors | 998 | IR, Raman (polarized) |

| ν₄ | A₁ | SiF₂ scissors | 335 | IR, Raman (polarized) |

| ν₅ | A₂ | SiH₂ twist | 862 | Raman only |

| ν₆ | B₁ | SiH₂ rock | 725 | IR, Raman (depolarized) |

| ν₇ | B₁ | SiF₂ rock | 510 | IR, Raman (depolarized) |

| ν₈ | B₂ | SiH₂ antisymmetric stretch | 2253 | IR, Raman (depolarized) |

| ν₉ | B₂ | SiF₂ antisymmetric stretch | 990 | IR, Raman (depolarized) |

Data compiled from the National Institute of Standards and Technology (NIST) reference data.[1][2][3][4][5][6][7]

Experimental Protocols

The acquisition of high-resolution gas-phase IR spectra of H₂SiF₂ is crucial for resolving its rotational-vibrational structure.

-

Instrumentation: A high-resolution vacuum FTIR spectrometer is typically employed. The core components include:

-

Source: A glowing black-body source, such as a Globar (silicon carbide rod), emits broadband infrared radiation.[8]

-

Interferometer: A Michelson interferometer modulates the IR beam, encoding all frequencies simultaneously.[9]

-

Sample Cell: A multipass gas cell (e.g., White cell) with a path length of several meters is used to enhance the absorption signal of the low-pressure gas sample. The cell body is typically made of stainless steel with IR-transparent windows (e.g., KBr or ZnSe).[10]

-

Detector: A sensitive detector, such as a liquid-nitrogen-cooled Mercury Cadmium Telluride (MCT) detector, is used for final measurement.[8]

-

-

Methodology:

-

Background Spectrum: The gas cell is evacuated to a high vacuum (or filled with a non-absorbing gas like dry N₂) and a background interferogram is recorded. This is then Fourier transformed to obtain a background spectrum (I₀), which accounts for the instrument's response and any atmospheric absorptions (like H₂O and CO₂).[8]

-

Sample Introduction: Gaseous H₂SiF₂ is introduced into the cell to a precisely measured low pressure. The cell is often heated to maintain a constant temperature and prevent condensation.[11]

-

Sample Spectrum: A sample interferogram is recorded with the H₂SiF₂ in the cell. This is Fourier transformed to yield the sample spectrum (I).

-

Data Processing: The final absorbance spectrum is calculated as -log(I/I₀). A high resolution (e.g., 0.5 cm⁻¹ or better) is used to resolve the sharp rotational-vibrational peaks characteristic of gas-phase spectra.[8]

-

Raman spectroscopy provides complementary information to IR, particularly for observing modes that are weak or inactive in the infrared spectrum.

-

Instrumentation:

-

Excitation Source: A high-intensity monochromatic laser (e.g., an Argon ion laser) is used to irradiate the sample.

-

Sample Cell: A specialized gas cell with high-purity quartz windows is used.

-

Spectrometer: The scattered light is collected at a 90° angle, passed through a spectrometer to disperse the wavelengths, and focused onto a detector.

-

Detector: A sensitive detector like a Charge-Coupled Device (CCD) is used to record the spectrum.

-

-

Methodology:

-

The laser beam is focused into the gas cell containing H₂SiF₂.

-

The inelastically scattered Raman light is collected and analyzed.

-

The frequency shifts relative to the intense Rayleigh scattering line (at the laser frequency) correspond to the vibrational frequencies of the molecule.

-

By using polarizers, the depolarization ratio of the Raman bands can be measured, which helps in assigning the symmetry of the vibrational modes.

-

Visualization: Vibrational Mode Symmetry

The following diagram illustrates the relationship between the molecular structure of this compound, its point group symmetry, and the resulting activity of its vibrational modes.

Electronic Spectroscopy of this compound

Electronic spectroscopy probes the transitions of electrons between different molecular orbitals, typically induced by ultraviolet (UV) or visible radiation. Photoelectron spectroscopy provides direct measurement of electron binding energies.

Theoretical Framework

Photoelectron spectroscopy (PES) offers a different perspective. A high-energy photon ionizes the molecule, and the kinetic energy of the ejected electron is measured. The binding energy (BE) of the electron is then determined by the equation: BE = hν - KE, where hν is the photon energy and KE is the measured kinetic energy of the electron. Each peak in the photoelectron spectrum corresponds to the ionization from a specific molecular orbital.

Data Presentation: Electronic Energy Levels

Quantitative experimental data is primarily available from photoelectron spectroscopy, which provides the ionization energies for the valence orbitals.

| Energy Type | Value (eV) | Method |

| Ionization Energy | 11.000 ± 1.000 | PES |

| Vertical Ionization Energy | 12.850 | PES |

Data sourced from the NIST Computational Chemistry Comparison and Benchmark Database (CCCBDB).

Experimental Protocols

As experimental spectra are scarce, this protocol outlines a computational approach.

-

Methodology:

-

Geometry Optimization: The ground-state geometry of the H₂SiF₂ molecule is optimized using an appropriate level of theory (e.g., DFT with a functional like B3LYP) and a suitable basis set.

-

Excited State Calculation: A TD-DFT calculation is performed on the optimized geometry to compute the vertical excitation energies and corresponding oscillator strengths (f) for a number of low-lying excited states.[4]

-

Spectrum Simulation: The calculated excitation energies (λ) and oscillator strengths are used to generate a theoretical spectrum. Each transition is typically broadened using a Gaussian or Lorentzian function to simulate the vibrational fine structure and other broadening effects observed in experimental spectra.[14]

-

-

Instrumentation:

-

Photon Source: A source of high-energy, monochromatic radiation is required. For valence shell analysis (UPS), a helium discharge lamp (He I at 21.22 eV or He II at 40.8 eV) is common. For core level analysis (XPS), a soft X-ray source (e.g., Al Kα at 1486.6 eV) is used.

-

Vacuum System: The entire experiment is conducted in an ultra-high vacuum (UHV) chamber to prevent scattering of the photoelectrons.

-

Electron Energy Analyzer: A hemispherical electron analyzer is most commonly used to disperse the photoelectrons according to their kinetic energy.[15]

-

Detector: An electron detector, such as a channel electron multiplier, counts the electrons at each kinetic energy.

-

-

Methodology:

-

A molecular beam of H₂SiF₂ is introduced into the UHV chamber.

-

The molecular beam is irradiated by the high-energy photon source.

-

The ejected photoelectrons travel through the energy analyzer.

-

The detector records the number of electrons as a function of their kinetic energy, producing the photoelectron spectrum.

-

The binding energy scale is then calculated from the known photon energy.

-

Visualizations: Workflows and Transitions

The following diagram provides a generalized workflow for any spectroscopic analysis, from sample preparation to final data interpretation.

The diagram below illustrates the concept of an electronic transition from the ground state to an excited state, which gives rise to an absorption band, often with associated vibrational fine structure.

References

- 1. srd.nist.gov [srd.nist.gov]

- 2. istina.msu.ru [istina.msu.ru]

- 3. srd.nist.gov [srd.nist.gov]

- 4. gaussian.com [gaussian.com]

- 5. Tables of molecular vibrational frequencies : Shimanouchi, Takehiko, 1916-1980 : Free Download, Borrow, and Streaming : Internet Archive [archive.org]

- 6. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 7. mdpi.com [mdpi.com]

- 8. NIST-JANAF Thermochemical Tables [janaf.nist.gov]

- 9. srd.nist.gov [srd.nist.gov]

- 10. researchgate.net [researchgate.net]

- 11. srd.nist.gov [srd.nist.gov]

- 12. Theoretical insights into UV-Vis absorption spectra of difluoroboron β-diketonates with an extended π system: An analysis based on DFT and TD-DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. reddit.com [reddit.com]

- 15. Tables of molecular vibrational frequencies. Consolidated volume II | Semantic Scholar [semanticscholar.org]

Safety and handling protocols for Difluorosilane

An In-depth Technical Guide to the Safe Handling of Difluorosilane

Introduction

This compound (SiH₂F₂) is a colorless, flammable gas with significant applications in the electronics, chemical, and photovoltaic industries.[1] It serves as a crucial precursor in chemical vapor deposition (CVD) processes for manufacturing silicon-based semiconductor devices, silicon nitride films, and specialty glass and ceramics.[1][2][3][4][5] Its reactivity also makes it a valuable building block in the synthesis of various organosilicon compounds.[1] However, its hazardous properties, primarily its flammability and high reactivity with water to form corrosive hydrogen fluoride (HF), necessitate stringent safety and handling protocols.

This guide provides a comprehensive overview of the safety protocols, handling procedures, and emergency responses required when working with this compound. It is intended for researchers, scientists, and drug development professionals who may utilize this compound in laboratory and manufacturing settings.

Physicochemical and Toxicological Properties

Understanding the fundamental properties of this compound is the first step in ensuring its safe handling. The compound is a gas at standard temperature and pressure, which dictates the need for specialized containment and handling equipment.

Physical and Chemical Data

Key quantitative data for this compound are summarized in the table below.

| Property | Value |

| Chemical Formula | F₂H₂Si[1][2][3][6] |

| Molecular Weight | 68.098 g/mol [1][3][5][7] |

| Appearance | Colorless Gas[1][2][3] |

| Boiling Point | -77.8 °C[1][2] |

| Melting Point | -122 °C[1][2] |

| Density (estimate) | 0.805 g/cm³[1] |

Toxicological Hazards

The primary toxicological concern with this compound is not the molecule itself, but its rapid and violent reaction with water or moisture to produce highly corrosive and toxic hydrogen fluoride (HF).[8][9][10] Therefore, all handling procedures must assume the potential for HF exposure. Inhalation of this compound or its decomposition products can cause severe irritation and corrosive damage to the respiratory tract, potentially leading to delayed-onset pulmonary edema.[10][11][12] Skin or eye contact with the gas or its reaction products will cause severe chemical burns that can result in permanent tissue damage or blindness.[11]

Hazard Identification and Risk Assessment

A thorough risk assessment is mandatory before any work with this compound begins. The primary hazards are its flammability and its reactivity with moisture to form hydrogen fluoride.

Diagram 1: Hazard pathway of this compound from release to health outcome.

Occupational Exposure Limits

No specific occupational exposure limit (OEL) has been established for this compound. Exposure limits are instead based on its primary decomposition product, hydrogen fluoride, or on total fluoride compounds.

| Substance | Agency | Exposure Limit |

| Fluorides (as F) | OSHA (PEL) | 2.5 mg/m³ (8-hour TWA)[13][14][15] |

| NIOSH (REL) | 2.5 mg/m³ (10-hour TWA)[13][14][15] | |

| ACGIH (TLV) | 2.5 mg/m³ (8-hour TWA)[13] | |

| Hydrogen Fluoride | OSHA (PEL) | 3 ppm (8-hour TWA)[16] |

| NIOSH (REL) | 3 ppm (10-hour TWA); 6 ppm (15-min Ceiling)[16] | |

| ACGIH (TLV) | 0.5 ppm (8-hour TWA); 2 ppm (Ceiling) |

Abbreviations: TWA (Time-Weighted Average), PEL (Permissible Exposure Limit), REL (Recommended Exposure Limit), TLV (Threshold Limit Value).

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with robust engineering controls and supplemented by appropriate PPE, is essential.

Engineering Controls

-

Fume Hood: All work with this compound must be conducted inside a certified chemical fume hood to manage the release of the gas and its toxic byproducts.[17][18][19]

-

Ventilation: The laboratory must be well-ventilated with an air handling system that prevents the accumulation of flammable or toxic gases.[17][18]

-

Gas Detection: A continuous gas monitoring system with audible and visual alarms for detecting fluorides or hydrogen fluoride is strongly recommended.

-

Materials: Use only materials compatible with this compound and hydrogen fluoride. Stainless steel is generally recommended for tubing and fittings. Avoid glass containers, as HF reacts with silica.

-

Ignition Sources: All potential ignition sources (e.g., open flames, static electricity, non-explosion-proof equipment) must be eliminated from the handling area.[9]

Personal Protective Equipment (PPE)

The selection of PPE is critical for protecting personnel from exposure.

| Protection Type | Specification |

| Respiratory Protection | A NIOSH-certified self-contained breathing apparatus (SCBA) must be available for emergency situations.[9] For routine operations with potential for low-level exposure, an air-purifying respirator with cartridges for acid gases/fluorides may be considered after a formal risk assessment.[17][20] |

| Eye/Face Protection | Chemical splash goggles and a full-face shield are mandatory.[11][19] |

| Hand Protection | Double gloving is recommended. An outer heavy-duty glove (neoprene or nitrile rubber) over an inner disposable nitrile glove provides robust protection.[18][19][20] |

| Body Protection | A flame-resistant lab coat, worn over long pants, and closed-toe shoes are required.[18] For tasks with a higher risk of release, a chemical-resistant apron or suit should be worn.[19] |

| Safety Equipment | An emergency eyewash station and safety shower must be immediately accessible (within 10 seconds of travel) in any area where this compound is handled.[19] |

Standard Operating Procedures (SOPs)

Adherence to established SOPs is crucial for mitigating risks.

Diagram 2: General experimental workflow for using this compound in a reaction.

General Handling Protocol

-

Preparation: Before introducing this compound, ensure all reagents and equipment are staged and the experimental setup is confirmed to be under an inert atmosphere (e.g., nitrogen or argon).

-

Leak Testing: The entire gas delivery system, from the cylinder to the reaction vessel, must be leak-tested under pressure with an inert gas prior to use.

-

Gas Delivery: Use a suitable regulator and mass flow controller or needle valve for controlled delivery of the gas. Never open the main cylinder valve quickly or completely.

-

Reaction Monitoring: Continuously monitor the reaction temperature and pressure. Be prepared for exothermic reactions.

-

Shutdown: Upon completion, close the cylinder valve first. Then, purge the delivery lines with an inert gas to remove any residual this compound before venting the system safely.

-

Waste: All excess this compound must be passed through a suitable scrubbing solution (e.g., soda lime or a basic solution) to neutralize it before venting.

Storage and Transport

-

Store this compound cylinders in a designated, cool, dry, and well-ventilated gas cabinet.[9]

-

Ensure cylinders are upright and securely fastened to a wall or stable structure.

-

Protect cylinders from heat and direct sunlight; cylinder temperature should not exceed 52°C (125°F).[9]

-

Segregate this compound from incompatible materials, especially acids, oxidizing agents, and any sources of moisture.[18]

-

When transporting cylinders, always use a proper cylinder cart with the valve cap securely in place.

Emergency Procedures

Immediate and correct response to an emergency can prevent serious injury.

Diagram 3: Logic flowchart for emergency response to a this compound incident.

First Aid

The immediate response to any exposure is critical, especially due to the formation of HF.

| Exposure Route | First Aid Procedure |

| Inhalation | 1. Immediately move the victim to fresh air.[17][19] 2. Call for immediate medical assistance (e.g., 911).[19] 3. If breathing has stopped, provide artificial respiration (use a barrier device).[9][17] 4. Keep the victim warm and at rest; symptoms like pulmonary edema can be delayed for up to 24 hours.[10][19] |

| Skin Contact | 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes in a safety shower.[19] 2. While flushing, remove all contaminated clothing and jewelry.[19] 3. After flushing, apply 2.5% calcium gluconate gel to the affected area and massage it into the skin.[19] 4. Seek immediate medical attention. |

| Eye Contact | 1. Immediately flush eyes with gently flowing water for at least 15-20 minutes at an eyewash station, holding eyelids open.[19][21] 2. Remove contact lenses after the first 5 minutes of flushing, if possible.[21] 3. Do not interrupt flushing. Seek immediate medical attention.[19] |

| Ingestion | 1. Unlikely for a gas, but if a solution is ingested, DO NOT induce vomiting.[9][17] 2. Have the person rinse their mouth and drink large amounts of water or milk to dilute the substance. 3. Seek immediate medical attention.[9][22] |

Spills and Leaks

-

Minor Leak: If the leak is small and can be stopped without risk (e.g., tightening a fitting), do so while wearing full PPE. Ensure maximum ventilation.

-

Major Leak: Evacuate the laboratory immediately. Activate the fire alarm to alert others. From a safe location, call emergency services and inform them of the nature of the gas.

Fire

-

Small fires may be extinguished with a CO₂ or dry chemical extinguisher.[23]

-

DO NOT use water directly on a this compound source, as it will react violently.[9][10][24] Water spray can be used to cool adjacent cylinders and control the surrounding area.[23]

-

If the fire cannot be extinguished immediately and safely, evacuate the area and let trained professionals handle it.

Relevance in Drug Development

While this compound is not a therapeutic agent, its chemistry is relevant to drug development. The introduction of fluorine into organic molecules is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[25][26][27] this compound can serve as a precursor for creating novel difluorinated organosilicon compounds or other fluorinated building blocks that can be incorporated into potential drug candidates.[1] Professionals in drug discovery may encounter such reagents when exploring novel chemical space for new therapeutic entities.

This compound is an industrially important but highly hazardous material. Its safe use hinges on a comprehensive understanding of its reactivity, the implementation of robust engineering controls, strict adherence to handling protocols, and thorough preparation for emergency situations. All personnel must be trained on these procedures before being authorized to work with this compound. By following the guidelines outlined in this document, researchers and scientists can mitigate the risks and handle this compound responsibly.

References

- 1. Cas 13824-36-7,this compound | lookchem [lookchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound - Wikiwand [wikiwand.com]

- 5. Page loading... [wap.guidechem.com]

- 6. echemi.com [echemi.com]

- 7. This compound;this compound (SiH2F2) | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 8. Silane, difluorodimethyl- | C2H6F2Si | CID 9627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. ICSC 0576 - TETRAFLUOROSILANE [inchem.org]

- 11. globalsilicones.org [globalsilicones.org]

- 12. labs.chem.ucsb.edu [labs.chem.ucsb.edu]

- 13. nj.gov [nj.gov]

- 14. FLUORIDES (as F) | Occupational Safety and Health Administration [osha.gov]

- 15. CDC - NIOSH Pocket Guide to Chemical Hazards - Sodium fluoride (as F) [cdc.gov]

- 16. nj.gov [nj.gov]

- 17. fishersci.com [fishersci.com]

- 18. purdue.edu [purdue.edu]

- 19. ehs.yale.edu [ehs.yale.edu]

- 20. Tetrafluorosilane;dihydrofluoride | 16961-83-4 | Benchchem [benchchem.com]

- 21. google.com [google.com]

- 22. ICSC 1243 - SODIUM HEXAFLUOROSILICATE [chemicalsafety.ilo.org]

- 23. ivoclar.com [ivoclar.com]

- 24. ereztech.com [ereztech.com]

- 25. pharmafocusamerica.com [pharmafocusamerica.com]

- 26. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Environmental Impact of Difluorosilane (H₂F₂Si) Release

Audience: Researchers, Scientists, and Environmental Safety Professionals

Abstract: Difluorosilane (H₂F₂Si) is a gaseous silicon compound utilized in specialized industrial applications, including the manufacturing of semiconductors and solar cells.[1] As with any industrially significant chemical, understanding its potential environmental impact upon release is critical. This technical guide provides a comprehensive overview of the anticipated environmental fate of this compound, based on established principles of atmospheric chemistry and data from analogous fluorinated and silicon-based compounds. Due to a notable lack of direct experimental studies on this compound's environmental parameters, this paper synthesizes available data to build a predictive model of its behavior, highlighting areas where further research is imperative. Key topics covered include its atmospheric chemistry, potential for global warming and ozone depletion, and the experimental methodologies required for precise quantification of its environmental impact.

Introduction to this compound

This compound is a colorless, flammable gas with the chemical formula SiH₂F₂.[1] It is a member of the fluorosilane family, which are derivatives of silane (SiH₄).[2] Its primary industrial applications are in chemical vapor deposition (CVD) processes for producing silicon-containing thin films.[1][3] Given its gaseous nature, the potential for atmospheric release during production, transport, or use necessitates a thorough evaluation of its environmental impact.

Atmospheric Chemistry and Degradation Pathway

The atmospheric lifetime of a compound is a key determinant of its potential to contribute to global environmental issues. For most hydrogen-containing compounds in the troposphere, the dominant removal mechanism is reaction with the hydroxyl radical (•OH).[4] Compounds that are stable in the troposphere can be transported to the stratosphere, where they may be broken down by more intense ultraviolet radiation.[5]

For this compound, the presence of Si-H bonds suggests a high reactivity with •OH radicals. This is a common characteristic of silanes and is expected to lead to a relatively short atmospheric lifetime. The initial step in its atmospheric degradation is likely the abstraction of a hydrogen atom by a hydroxyl radical.

The proposed atmospheric degradation pathway for this compound is as follows:

-

Initiation: Reaction with hydroxyl radical (•OH) to form a silyl radical.

-

SiH₂F₂ + •OH → •SiHF₂ + H₂O

-

-

Propagation: The resulting silyl radical (•SiHF₂) is expected to react rapidly with molecular oxygen (O₂) in the atmosphere.

-

•SiHF₂ + O₂ → SiHF₂O₂• (a peroxyl radical)

-

-

Further Reactions: The peroxyl radical will undergo a series of reactions, likely involving nitrogen oxides (NOx), leading to the formation of more stable, oxygenated products. While the exact subsequent steps for SiHF₂O₂• are not documented, by analogy with organic peroxy radicals, it would likely react with NO to form an oxy radical (SiHF₂O•) and NO₂.

-

SiHF₂O₂• + NO → SiHF₂O• + NO₂

-

-

Final Products: The SiHF₂O• radical is unstable and would likely decompose or react further. The ultimate atmospheric fate of silicon-containing compounds often involves the formation of silicon dioxide (SiO₂) and hydrogen fluoride (HF) after several steps.

Visualizing the Degradation Pathway

The following diagram illustrates the probable initial steps in the atmospheric decomposition of this compound.

Environmental Impact Assessment

The primary metrics for assessing the impact of a gas on the atmosphere are its Ozone Depletion Potential (ODP) and Global Warming Potential (GWP).

Ozone Depletion Potential (ODP)

ODP is a measure of a chemical's ability to destroy stratospheric ozone relative to trichlorofluoromethane (CFC-11), which has an ODP of 1.0.[6] Ozone depletion is primarily caused by compounds containing chlorine and bromine.[5] Since this compound (SiH₂F₂) does not contain chlorine or bromine, its Ozone Depletion Potential is considered to be zero .[6]

Global Warming Potential (GWP)

GWP is an index that compares the amount of heat trapped by a certain mass of a gas to the amount of heat trapped by a similar mass of carbon dioxide (CO₂), over a specific time horizon (typically 100 years).[5][7] A substance's GWP depends on its infrared absorption capacity (radiative efficiency) and its atmospheric lifetime.

While there is no experimentally determined GWP for this compound, a qualitative assessment can be made:

-

Atmospheric Lifetime: As discussed, the presence of Si-H bonds suggests a short atmospheric lifetime due to rapid reaction with •OH radicals. A shorter lifetime generally leads to a lower GWP.

-

Radiative Efficiency: Fluorinated compounds are known to absorb infrared radiation strongly in the atmospheric window, which can contribute to a high radiative efficiency.[8]

Given these competing factors, it is plausible that this compound has a non-zero GWP. However, its expected short lifetime would likely prevent it from being a highly potent greenhouse gas in comparison to long-lived perfluorocarbons (PFCs).[9] For context, the table below presents the GWP values for several other fluorinated compounds.

| Compound | Chemical Formula | Atmospheric Lifetime (Years) | GWP (100-year) |

| Carbon Dioxide | CO₂ | Variable | 1 |

| Methane | CH₄ | 12 | 28-36 |

| Tetrafluoromethane (PFC-14) | CF₄ | 50,000 | 7,390 |

| Hexafluoroethane (PFC-116) | C₂F₆ | 10,000 | 12,200 |

| Sulfuryl Fluoride | SO₂F₂ | ~36 | 4,740 |

| This compound | SiH₂F₂ | Unknown (likely short) | Unknown |

| (Data sourced from IPCC reports and related literature)[7][9] |

Toxicity and Secondary Pollutants